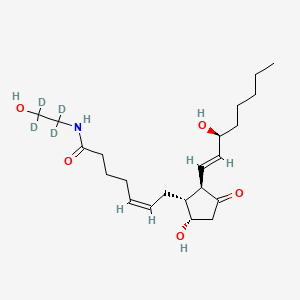

PGD2 ethanolamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H37NO5 |

|---|---|

Molecular Weight |

399.6 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1/i14D2,15D2 |

InChI Key |

KEYDJKSQFDUAGF-GQTVQQAKSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to PGD2 Ethanolamide-d4 for Research and Development

Abstract

Prostaglandin (B15479496) D2 ethanolamide-d4 (PGD2-EA-d4) is the deuterated form of PGD2 ethanolamide (PGD2-EA), a bioactive lipid metabolite of the endocannabinoid anandamide (B1667382).[1][2] Its primary and critical application in research and drug development is as a high-fidelity internal standard for the precise quantification of endogenous PGD2-EA using mass spectrometry-based techniques.[1][2] The parent compound, PGD2-EA, is gaining significant attention for its biological activities, including the induction of apoptosis in various cancer cell lines, a mechanism distinct from classical prostaglandin signaling pathways.[3] This guide provides a comprehensive overview of the technical properties of PGD2-EA-d4, the biological context of its parent compound, and detailed protocols for its application in quantitative analysis.

Core Compound Properties: PGD2 Ethanolamide-d4

PGD2-EA-d4 is specifically designed for use in stable isotope dilution analysis, a gold-standard method for quantitative mass spectrometry. The inclusion of four deuterium (B1214612) atoms results in a predictable mass shift without significantly altering its chemical properties, allowing it to co-elute with the endogenous analyte while being distinguishable by the mass spectrometer.

Chemical and Physical Data

The fundamental properties of this compound are summarized below.

| Property | Value |

| Formal Name | N-(2-hydroxyethyl)-11-oxo-9α,15S-dihydroxy-prosta-5Z,13E-dien-1-amide-d4[1] |

| Synonyms | PGD2-EA-d4, Prostamide D2-d4[1] |

| Molecular Formula | C₂₂H₃₃D₄NO₅[1][4] |

| Formula Weight | 399.6[1][4] |

| Purity | ≥99% deuterated forms (d₁-d₄)[1][4] |

| Formulation | Typically supplied as a solution in ethanol (B145695) (e.g., 100 µg/mL)[1] |

| SMILES | O[C@@H]1--INVALID-LINK----INVALID-LINK--CCCCC">C@@HC(C1)=O[1] |

| InChI Key | KEYDJKSQFDUAGF-GQTVQQAKSA-N[1] |

Solubility Data

| Solvent | Solubility |

| DMF | ~8.3 mg/mL[1] |

| DMSO | ~8.3 mg/mL[1] |

| Ethanol | ~12.5 mg/mL[1] |

| PBS (pH 7.2) | ~2.5 mg/mL[1] |

Biological Context and Mechanism of Action (PGD2-EA)

To appreciate the application of PGD2-EA-d4, it is essential to understand the biology of its non-deuterated, endogenous counterpart, PGD2-EA.

Biosynthesis of PGD2-EA

PGD2-EA is not a product of the classical prostaglandin synthesis pathway from arachidonic acid. Instead, it is derived from the endocannabinoid anandamide (AEA) through the action of cyclooxygenase-2 (COX-2) and a specific prostaglandin D synthase.[1][2] This pathway becomes more prominent when the primary enzyme for anandamide degradation, Fatty Acid Amide Hydrolase (FAAH), is inhibited or absent.[1][2]

Signaling and Biological Activity

Unlike PGD2, which acts on DP1 and DP2 receptors, PGD2-EA is notably inactive at these recombinant prostanoid receptors.[1][2] Its most significant reported biological activity is the induction of apoptosis in cancer cells, a process mediated by its metabolic byproducts.[3]

Mass spectrometry analysis has shown that PGD2-EA is dehydrated into J-series prostaglandin ethanolamides, including 15-deoxy-Δ12,14 PGJ2-EA (15dPGJ2-EA).[3] This metabolite induces cell death by inhibiting the cellular antioxidant systems of glutathione (B108866) and thioredoxin. The resulting increase in oxidative stress triggers endoplasmic reticulum (ER) stress, leading to caspase activation and programmed cell death.[3] This entire process occurs independently of the classical DP1, DP2, or PPARγ receptors.[3]

Additionally, PGD2-EA has been observed to increase the frequency of miniature inhibitory postsynaptic currents in cultured hippocampal neurons, an effect that is opposite to that of its precursor, anandamide.[1][2]

Application in Quantitative Analysis

The primary utility of PGD2-EA-d4 is as an internal standard for accurate quantification of PGD2-EA in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution

Stable isotope dilution is a robust analytical method that relies on the addition of a known quantity of an isotope-labeled version of the analyte (e.g., PGD2-EA-d4) to a sample at the beginning of the workflow.[5] Because the internal standard is chemically identical to the endogenous analyte, it experiences the same losses during sample extraction, cleanup, and ionization.[5] By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, one can calculate the initial concentration of the analyte with high accuracy and precision, correcting for experimental variability.[5]

General Experimental Protocol for Quantification

The following is a generalized protocol for the quantification of PGD2-EA in cell culture supernatants, adapted from established methods for prostaglandin analysis.[6][7]

1. Sample Preparation and Internal Standard Spiking:

-

Thaw frozen cell culture supernatant samples (e.g., 500 µL) on ice.

-

Spike each sample with a known, fixed amount of PGD2-EA-d4 (e.g., 20 µL of a 100 ng/mL solution).[6]

-

Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent auto-oxidation.[6]

-

Acidify the sample to pH ~3.5 with citric or hydrochloric acid to protonate the carboxyl group for efficient extraction.[6][8]

2. Analyte Extraction (Liquid-Liquid Extraction Example):

-

Add 2 mL of an organic solvent mixture, such as hexane:ethyl acetate (B1210297) (1:1, v/v), to the acidified sample.[6]

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at low speed (e.g., 2000 x g for 10 min at 4°C) to separate the aqueous and organic phases.

-

Carefully transfer the upper organic phase containing the lipids to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., water/acetonitrile mixture) for injection.

3. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 or phenyl-hexyl column to achieve chromatographic separation from other lipids and isomers.[6]

-

Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).[9]

-

Gradient: Employ a gradient elution, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for both the endogenous PGD2-EA and the PGD2-EA-d4 internal standard.[7][9]

Representative Mass Spectrometry Data

While specific MRM transitions for PGD2-EA are determined empirically, they are based on the principles of prostaglandin analysis. The deprotonated molecule [M-H]⁻ is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole.

Typical LC-MS/MS Parameters

The following table presents plausible MRM parameters for PGD2-EA and its d4-labeled standard, extrapolated from methods for the structurally similar PGD2.[6][9]

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| PGD2-EA | Negative ESI | 394.3 | Empirically determined | The precursor ion is [M-H]⁻ for C₂₂H₃₇NO₅. Product ions would likely result from neutral losses of H₂O and the ethanolamide group. |

| PGD2-EA-d4 | Negative ESI | 398.3 | Empirically determined | The precursor ion is [M-H]⁻ for C₂₂H₃₃D₄NO₅. The fragmentation pattern will be similar to the non-deuterated form, with a +4 Da shift in fragments containing the deuterated ethyl group. |

| PGD2 (Reference) | Negative ESI | 351.2 | 271.2 | Example transition for PGD2, corresponding to [M-H-2H₂O-CO₂]⁻.[6] |

| PGE2 (Reference) | Negative ESI | 351.2 | 315.2 | Example transition for PGE2, corresponding to [M-H-2H₂O]⁻.[6] |

Note: Optimal MRM transitions and collision energies must be determined experimentally for each specific instrument.

Conclusion

This compound is an indispensable analytical tool for researchers in the fields of lipidomics, pharmacology, and cancer biology. It enables the accurate and reproducible quantification of its parent compound, PGD2-EA, allowing for a deeper understanding of the non-classical pathways of endocannabinoid metabolism. As the biological significance of PGD2-EA in cellular processes like apoptosis continues to be unveiled, the use of PGD2-EA-d4 as an internal standard will be crucial for elucidating its role in both physiological and pathological states, potentially opening new avenues for therapeutic intervention.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin D2 Ethanolamide-d4 - Applications - CAT N°: 9001413 [bertin-bioreagent.com]

- 3. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PGD2 Ethanolamide-d4: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Prostaglandin (B15479496) D2 ethanolamide-d4 (PGD2-EA-d4), a deuterated analog of the endogenous N-acylethanolamine, PGD2 ethanolamide. This document details its chemical structure, and physicochemical properties, and provides in-depth experimental protocols for its use as an internal standard in quantitative analysis. Furthermore, it elucidates the biosynthetic pathway of its non-deuterated counterpart and the signaling cascade involved in its pro-apoptotic effects on cancer cells.

Chemical Structure and Physicochemical Properties

PGD2 ethanolamide-d4 is a synthetic, deuterated version of PGD2 ethanolamide, where four deuterium (B1214612) atoms are incorporated into the ethanolamide moiety. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the endogenous PGD2 ethanolamide, as it is chemically identical to the analyte but distinguishable by its mass.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | N-(2-hydroxyethyl-d4)-9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-amide | N/A |

| Molecular Formula | C22H33D4NO5 | [1] |

| Formula Weight | 399.6 g/mol | [1] |

| Purity | ≥98% | Commercially available information |

| Solubility (at 25°C) | Ethanol: ~10 mg/mL, DMSO: ~15 mg/mL, DMF: ~20 mg/mL | Commercially available information |

| SMILES String | CCCCC--INVALID-LINK--/C=C/[C@@H]1--INVALID-LINK----INVALID-LINK--C1=O | N/A |

| InChI Key | KEYDJKSQFDUAGF-GQTVQQAKSA-N | [1] |

Biosynthesis of PGD2 Ethanolamide

PGD2 ethanolamide is an endocannabinoid-like lipid mediator derived from the metabolism of anandamide (B1667382) (arachidonoyl ethanolamide, AEA). The biosynthetic pathway involves the sequential action of cyclooxygenase-2 (COX-2) and prostaglandin D synthase (PGDS).

The biosynthesis of PGD2-EA from anandamide can also be increased when anandamide metabolism is diminished by the deletion of fatty acid amide hydrolase.[1][2] PGD2-EA is a bioactive lipid produced by the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase (COX) enzymes, in particular by COX-2, and PGD synthase.[1][2]

Figure 1: Biosynthesis pathway of PGD2 Ethanolamide from its precursor N-Arachidonoyl Phosphatidylethanolamine (NAPE).

Experimental Protocols

Quantification of PGD2 Ethanolamide using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of PGD2 ethanolamide in biological matrices such as cell culture media, plasma, or tissue homogenates. Optimization of specific parameters may be required depending on the sample type and instrumentation.

3.1.1. Materials and Reagents

-

PGD2 Ethanolamide analytical standard

-

This compound internal standard

-

LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

-

Solid Phase Extraction (SPE) C18 cartridges

-

Hexane and Ethyl Acetate (B1210297) (for Liquid-Liquid Extraction)

-

Phosphate-buffered saline (PBS)

-

Vortex mixer, centrifuge, and nitrogen evaporator

3.1.2. Sample Preparation

A crucial step for accurate quantification is the efficient extraction of the analyte from the biological matrix. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be employed.

Protocol 1: Solid Phase Extraction (SPE)

-

Sample Spiking: To 1 mL of the biological sample (e.g., plasma, cell culture supernatant), add a known amount of this compound (e.g., 10 µL of a 100 ng/mL solution).

-

Acidification: Acidify the sample to pH 3-4 with 0.1% formic acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

-

Elution: Elute the analyte and internal standard with 2 mL of methanol or ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

-

Sample Spiking: To 1 mL of the biological sample, add a known amount of this compound.

-

Protein Precipitation (for plasma/serum): Add 2 volumes of ice-cold acetone (B3395972) or acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.

-

Extraction: Add 2 volumes of ethyl acetate or a mixture of hexane:ethyl acetate (1:1), vortex vigorously for 1 minute, and centrifuge to separate the phases.

-

Collection of Organic Phase: Carefully collect the upper organic phase. Repeat the extraction step on the aqueous phase for better recovery.

-

Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under nitrogen. Reconstitute the residue in the initial mobile phase.

3.1.3. LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis.

Table 2: Suggested LC-MS/MS Parameters for PGD2 Ethanolamide Analysis

| Parameter | Suggested Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (9:1) |

| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (PGD2-EA) | To be optimized, e.g., Precursor ion [M+H]+ → Product ion |

| MRM Transition (PGD2-EA-d4) | To be optimized, e.g., Precursor ion [M+H]+ → Product ion |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100-200 ms |

3.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (PGD2 ethanolamide) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of known concentrations of the analytical standard with a fixed amount of the internal standard.

References

The Role of Cyclooxygenase-2 in the Formation of Prostamide D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostamides, a class of biologically active lipid molecules, are ethanolamide derivatives of prostaglandins (B1171923). Their discovery has opened new avenues in understanding lipid signaling pathways, particularly the intersection of the endocannabinoid and eicosanoid systems. Prostamide F2α, structurally related to the anti-glaucoma drug bimatoprost, has been the most extensively studied. However, the broader family of prostamides, including prostamide D2, and their physiological and pathological roles are of increasing interest to the scientific community.

This technical guide provides an in-depth exploration of the enzymatic formation of prostamide D2, with a central focus on the pivotal role of cyclooxygenase-2 (COX-2). We will delve into the core signaling pathway, present quantitative data on enzymatic activity, provide detailed experimental protocols for studying this process, and visualize the key pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating this unique biosynthetic route.

Core Signaling Pathway: From Anandamide (B1667382) to Prostamide D2

The biosynthesis of prostamide D2 is a two-step enzymatic process initiated from the endocannabinoid anandamide (arachidonoyl ethanolamide; AEA). Unlike the formation of prostaglandins from arachidonic acid, which can be initiated by both COX-1 and COX-2, the generation of prostamides is predominantly, if not exclusively, a COX-2-mediated pathway.

Step 1: Oxygenation of Anandamide by COX-2

The first committed step is the oxygenation of anandamide by the cyclooxygenase activity of COX-2. This reaction is analogous to the conversion of arachidonic acid to prostaglandin (B15479496) G2 (PGG2). COX-2 catalyzes the addition of two molecules of oxygen to anandamide, forming the unstable endoperoxide intermediate, prostamide G2 (PmG2). Subsequently, the peroxidase activity of COX-2 reduces the hydroperoxyl group at carbon 15 of PmG2 to a hydroxyl group, yielding prostamide H2 (PmH2). Notably, COX-1 is inefficient at metabolizing anandamide[1].

Step 2: Isomerization of Prostamide H2 by Prostaglandin D Synthase

Prostamide H2 serves as the substrate for prostaglandin D synthase (PGDS), which catalyzes its isomerization to prostamide D2. There are two main isoforms of PGDS: the hematopoietic prostaglandin D synthase (H-PGDS) and the lipocalin-type prostaglandin D synthase (L-PGDS). Both isoforms are capable of converting prostaglandin H2 to prostaglandin D2, and it is presumed that they similarly act on prostamide H2[2][3].

The overall signaling pathway can be summarized as follows:

Quantitative Data on Enzymatic Activity

The efficiency of each enzymatic step is crucial for understanding the overall production of prostamide D2. While comprehensive kinetic data for the entire pathway with human enzymes is still an area of active research, some key quantitative insights have been established.

| Enzyme | Substrate | Product | Species | Km | Vmax | kcat/Km (Relative Efficiency) | Reference |

| Cyclooxygenase-2 (COX-2) | Anandamide | Prostamide H2 | Human | ~4-fold higher than for Arachidonic Acid | Not Reported | ~18% of Arachidonic Acid | [4] |

| Prostaglandin D Synthase (H-PGDS) | Prostamide H2 | Prostamide D2 | Not Reported | Not Reported | Not Reported | Not Reported | - |

| Prostaglandin D Synthase (L-PGDS) | Prostamide H2 | Prostamide D2 | Not Reported | Not Reported | Not Reported | Not Reported | - |

Experimental Protocols

This section provides detailed methodologies for the in vitro and cell-based analysis of prostamide D2 formation.

In Vitro Reconstitution of the Prostamide D2 Synthesis Pathway

This protocol describes the sequential enzymatic synthesis of prostamide D2 from anandamide using purified recombinant enzymes.

1. Materials and Reagents:

-

Recombinant human COX-2 (purified)

-

Recombinant human H-PGDS or L-PGDS (purified)

-

Anandamide (AEA)

-

Glutathione (B108866) (for H-PGDS)

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

Internal Standard: d4-Prostamide D2 (for LC-MS/MS analysis)

2. Experimental Workflow:

3. Detailed Procedure:

-

COX-2 Reaction:

-

In a microcentrifuge tube, prepare the COX-2 reaction mixture by adding the following components in order: Reaction Buffer, hemin (final concentration 1 µM), phenol (final concentration 1 mM), and purified recombinant human COX-2.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding anandamide (final concentration 10-100 µM).

-

Incubate at 37°C for 10-20 minutes. This incubation allows for the formation of prostamide H2.

-

-

PGDS Reaction:

-

To the reaction mixture containing the newly synthesized prostamide H2, add purified recombinant human PGDS.

-

If using H-PGDS, supplement the reaction with glutathione (final concentration 1 mM).

-

Incubate at 37°C for an additional 10-15 minutes to allow for the conversion of prostamide H2 to prostamide D2.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 2 volumes of ice-cold Quenching Solution.

-

Add the internal standard (d4-Prostamide D2).

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

-

4. Analysis:

-

Quantify the amount of prostamide D2 produced using a validated LC-MS/MS method.

Cell-Based Assay for Prostamide D2 Formation

This protocol describes a method for inducing COX-2 expression in a cellular model and measuring the subsequent production of prostamide D2 upon stimulation with anandamide. Murine macrophage-like RAW 264.7 cells are a suitable model as they can be induced to express high levels of COX-2.

1. Materials and Reagents:

-

RAW 264.7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Anandamide (AEA)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile with 0.1% formic acid

-

Internal Standard: d4-Prostamide D2

2. Experimental Workflow:

3. Detailed Procedure:

-

Cell Culture and COX-2 Induction:

-

Seed RAW 264.7 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

To induce COX-2 expression, treat the cells with LPS (e.g., 1 µg/mL) for 12-24 hours. Include a vehicle-treated control group (no LPS).

-

-

Cell Stimulation and Sample Collection:

-

After the induction period, wash the cells twice with warm PBS.

-

Add fresh, serum-free medium containing anandamide (e.g., 10 µM) to the cells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Collect the cell culture supernatant.

-

-

Sample Preparation and Analysis:

-

To the collected supernatant, add the internal standard (d4-Prostamide D2).

-

Perform a liquid-liquid or solid-phase extraction to isolate the prostamides.

-

Evaporate the organic phase and reconstitute the sample for LC-MS/MS analysis.

-

Quantify the concentration of prostamide D2 in the samples.

-

Conclusion

The formation of prostamide D2 via the COX-2-mediated oxygenation of anandamide represents a significant pathway linking the endocannabinoid and eicosanoid signaling networks. Understanding the intricacies of this pathway, from the specific roles of the enzymes involved to the quantitative aspects of their activity, is crucial for elucidating the physiological and pathological functions of prostamide D2. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this pathway further. As our knowledge of prostamide biology expands, so too will the potential for targeting this pathway for therapeutic intervention in a range of diseases. The continued development of sensitive analytical techniques and the availability of purified recombinant enzymes will undoubtedly accelerate progress in this exciting field of lipid research.

References

- 1. Amino acid determinants in cyclooxygenase-2 oxygenation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Ligand recognition mechanism of lipocalin-type prostaglandin D synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipocalin-Type Prostaglandin D2 Synthase Protein- A Central Player in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Bioactivity of Prostaglandin D2 Ethanolamide-d4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 ethanolamide-d4 (PGD2-EA-d4) is the deuterated analog of PGD2 ethanolamide, an endogenous N-acylethanolamine derived from the cyclooxygenase-2 (COX-2) metabolism of the endocannabinoid anandamide. While research directly investigating the mechanism of action of the deuterated form is nascent, this guide provides an in-depth overview of the known biological activities of its non-deuterated counterpart, PGD2-EA, and the broader PGD2 signaling pathways. This document will detail the current understanding of PGD2-EA's unique pro-apoptotic and antioxidant-inhibiting effects, which are notably independent of the canonical prostaglandin D2 receptors. Furthermore, it will describe the established signaling cascades of PGD2 and provide comprehensive experimental protocols relevant to the study of these lipid mediators. The potential implications of deuteration on the compound's metabolic stability and activity will also be discussed, offering a framework for future research into PGD2-EA-d4.

Introduction to Prostaglandin D2 Ethanolamide

Prostaglandin D2 ethanolamide (PGD2-EA), also known as prostamide D2, is a member of the prostamide family, which are ethanolamides of prostaglandins.[1][2] It is formed from the endocannabinoid anandamide, which acts as a substrate for cyclooxygenase enzymes.[1] Recent studies have highlighted a significant role for PGD2-EA in inducing apoptosis in skin cancer cells, suggesting a therapeutic potential for this lipid mediator.[3]

The introduction of deuterium (B1214612) atoms (in PGD2-EA-d4) is a common strategy in medicinal chemistry to alter the pharmacokinetic properties of a molecule. By replacing hydrogen atoms at specific positions with their heavier isotope, deuterium, the carbon-deuterium bond becomes stronger than the corresponding carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to increased metabolic stability, a longer half-life, and altered pharmacodynamic effects. The precise impact of the d4 modification on PGD2-EA's mechanism of action remains to be fully elucidated but is a critical area for investigation.

Core Mechanism of Action of PGD2 Ethanolamide

Receptor-Independent Pro-Apoptotic Activity

A pivotal study has demonstrated that PGD2-EA induces apoptosis in both melanoma and non-melanoma skin cancer cells.[3] Intriguingly, this cytotoxic effect was found to be independent of the well-characterized prostaglandin D2 receptors, DP1 (PTGDR) and DP2 (CRTH2), as well as the peroxisome proliferator-activated receptor gamma (PPARγ).[3] This suggests a novel mechanism of action distinct from that of its parent prostaglandin, PGD2.

Inhibition of Cellular Antioxidants and Induction of Stress Pathways

The pro-apoptotic activity of PGD2-EA is linked to its ability to suppress the activity of key cellular antioxidants, namely glutathione (B108866) and thioredoxin.[3] This inhibition leads to an increase in oxidative stress within the cancer cells. The elevated oxidative stress is accompanied by the activation of the endoplasmic reticulum (ER) stress pathway, ultimately culminating in apoptosis.[3]

Metabolic Conversion to J-Series Prostaglandin Ethanolamides

Mass spectrometry analysis has revealed that PGD2-EA is dehydrated to form three J-series prostaglandin ethanolamides: PGJ2-EA, Δ¹²PGJ2-EA, and 15-deoxy-Δ¹²,¹⁴PGJ2-EA (15dPGJ2-EA).[3] It is hypothesized that the cytotoxic effects of PGD2-EA are mediated through its metabolic conversion to 15dPGJ2-EA.[3] This metabolite is known to be a potent electrophile that can covalently modify and inhibit the function of proteins such as those involved in the antioxidant response.

The proposed mechanism of PGD2-EA-induced apoptosis is visualized in the following signaling pathway diagram.

Contextual Signaling: The Canonical Prostaglandin D2 Pathways

While PGD2-EA appears to act independently of PGD2 receptors, understanding the classical PGD2 signaling pathways is crucial for comprehensive research in this area. PGD2 is a major product of mast cells and is involved in various physiological and pathological processes, including allergic inflammation and sleep regulation.[4][5] It exerts its effects through two primary G protein-coupled receptors (GPCRs): DP1 and DP2 (CRTH2).[4][6]

DP1 Receptor Signaling

The DP1 receptor (PTGDR) is coupled to the Gs alpha subunit of the heterotrimeric G protein.[7] Agonist binding to DP1 leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses. These responses are often associated with vasodilation and the inhibition of platelet aggregation.[6]

DP2 (CRTH2) Receptor Signaling

In contrast, the DP2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells, or CRTH2) is coupled to the Gi alpha subunit.[6][7] Activation of DP2 by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][10] Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[11] This pathway is primarily associated with the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes, playing a pro-inflammatory role in allergic diseases like asthma.[12][13]

The distinct signaling pathways of the PGD2 receptors are illustrated below.

Quantitative Data Summary

The following table summarizes key quantitative data for PGD2 and related ligands at the DP1 and DP2 receptors. Data for PGD2-EA and its deuterated form are not currently available in the public domain and represent a significant knowledge gap.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| PGD2 | CRTH2 (DP2) | Radioligand Binding | KD (high affinity) | 2.5 | [9] |

| PGD2 | CRTH2 (DP2) | Radioligand Binding | KD (low affinity) | 109 | [9] |

| PGD2 | CRTH2 (DP2) | Competition Binding | Ki | 2.4 - 34.0 | [9] |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | CRTH2 (DP2) | Competition Binding | Ki | 160 | [9] |

| 15-deoxy-Δ12,14-PGJ2 | CRTH2 (DP2) | Competition Binding | Ki | ~89-fold selective over DP1 | [9] |

| PGD2 | Eosinophils (DP2) | Shape Change Assay | EC50 | 0.7 ± 0.2 | [14] |

| Δ12-PGD2 | Eosinophils (DP2) | Shape Change Assay | EC50 | 1.2 ± 1.8 | [14] |

| 15-deoxy-Δ12,14-PGD2 | Eosinophils (DP2) | Shape Change Assay | EC50 | 1.5 ± 1.6 | [14] |

| PGJ2 | Eosinophils (DP2) | Shape Change Assay | EC50 | 1.6 ± 3.8 | [14] |

| DK-PGD2 | Eosinophils (DP2) | Shape Change Assay | EC50 | 2.7 ± 2.3 | [14] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of PGD2-EA-d4, this section provides detailed methodologies for key experiments.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a ligand for its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and binding affinity (Ki) of PGD2-EA-d4 for DP1 and DP2 receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human DP1 or DP2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Saturation Binding Assay (for Kd):

-

Incubate a fixed amount of cell membrane protein with increasing concentrations of a radiolabeled ligand (e.g., [³H]PGD2).

-

For non-specific binding, include a high concentration of a non-radiolabeled competitor (e.g., 10 µM unlabeled PGD2) in a parallel set of tubes.[15]

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound ligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine Kd and Bmax (total number of binding sites).

-

-

Competition Binding Assay (for Ki):

-

Incubate a fixed amount of cell membrane protein with a fixed concentration of radiolabeled ligand (typically at or below its Kd value) and increasing concentrations of the unlabeled test compound (PGD2-EA-d4).[15]

-

Follow the incubation, filtration, and counting steps as described for the saturation assay.

-

Analyze the data to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Second Messenger Assays

These functional assays measure the downstream consequences of receptor activation.

Objective: To determine if PGD2-EA-d4 modulates adenylyl cyclase activity via Gs or Gi-coupled receptors.

Methodology:

-

Cell Culture: Plate cells expressing the receptor of interest in 96- or 384-well plates.

-

Pre-treatment: For Gi-coupled receptor analysis, pre-treat cells with forskolin (B1673556) to stimulate basal cAMP production.

-

Compound Addition: Add varying concentrations of PGD2-EA-d4 to the cells.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure cAMP levels using a commercially available kit, such as those based on:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[8] The FRET signal is inversely proportional to the cAMP concentration.

-

Luminescence-based assays (e.g., cAMP-Glo™): These assays utilize the principle that cAMP stimulates protein kinase A (PKA), which consumes ATP. The remaining ATP is then detected using a luciferase reaction, where the light output is inversely proportional to the cAMP level.[16]

-

-

Data Analysis: Generate dose-response curves to determine EC50 or IC50 values.

Objective: To determine if PGD2-EA-d4 stimulates calcium release, typically associated with Gq or Gi-coupled receptor activation.

Methodology:

-

Cell Culture: Plate cells expressing the receptor of interest in black-walled, clear-bottom microplates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.[11]

-

Incubation: Incubate the cells to allow for dye de-esterification.

-

Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to add varying concentrations of PGD2-EA-d4 to the wells.[17]

-

Fluorescence Measurement: Immediately begin monitoring fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.[18]

-

Data Analysis: Quantify the peak fluorescence response for each concentration and generate dose-response curves to determine the EC50.

Conclusion and Future Directions

The current body of evidence points to a unique, receptor-independent mechanism of action for PGD2 ethanolamide, centered on the induction of oxidative and ER stress in cancer cells. This activity is likely mediated by its J-series metabolites. The deuteration in PGD2-EA-d4 is anticipated to alter its metabolic stability, which could either enhance or diminish its conversion to the active J-series ethanolamides.

Future research should focus on directly comparing the metabolic profiles and cytotoxic potencies of PGD2-EA and PGD2-EA-d4. It will be critical to perform receptor binding and second messenger assays to definitively confirm that the deuterated analog also acts independently of DP1 and DP2 receptors. Furthermore, investigating the effects of PGD2-EA-d4 on glutathione and thioredoxin activity will be essential to validate the proposed mechanism. These studies will be invaluable for understanding the therapeutic potential of this novel compound and guiding its development for applications in oncology and other fields.

References

- 1. scbt.com [scbt.com]

- 2. prostaglandin D2 ethanolamide | C22H37NO5 | CID 5283120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 5. Role of prostaglandin D(2) and its receptors in the pathophysiology of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. bjbms.org [bjbms.org]

- 13. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cAMP-Glo™ Assay [promega.jp]

- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Prostaglandin D2 Ethanolamide (Prostamide D2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as Prostamide D2, is a neutral lipid mediator belonging to the prostamide family. It is an endogenous metabolite derived from the endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide, AEA) through the cyclooxygenase-2 (COX-2) pathway.[1][2][3][4] Unlike its corresponding free acid, prostaglandin D2 (PGD2), PGD2-EA exhibits a unique pharmacological profile, showing little to no activity at conventional prostanoid receptors.[3][5][6] Instead, its biological effects are believed to be mediated either through novel, yet-to-be-fully-characterized "prostamide receptors" or via its metabolic products.[2][7] This guide provides a comprehensive overview of the biosynthesis, metabolism, receptor pharmacology, and key biological activities of PGD2-EA, with a focus on its pro-apoptotic effects in cancer cells. Quantitative data, experimental methodologies, and signaling pathways are detailed to support further research and drug development efforts in this area.

Biosynthesis and Metabolism

PGD2-EA is not synthesized from arachidonic acid directly but is instead an oxidation product of the endocannabinoid anandamide.[1][2] The biosynthesis is a multi-step enzymatic process.

-

Initiation by COX-2: Anandamide is first oxidized by cyclooxygenase-2 (COX-2). Notably, COX-1 does not efficiently bind or oxidize anandamide.[1] This initial step converts anandamide into the intermediate endoperoxide, prostaglandin H2 ethanolamide (PGH2-EA).

-

Isomerization by PGD Synthase: PGH2-EA is then isomerized by prostaglandin D synthase (PGDS) to form PGD2-EA.[1][3][6]

-

Metabolic Conversion: PGD2-EA can be further metabolized through dehydration into a series of J-series prostamides, including PGJ2-EA, Δ¹²PGJ2-EA, and ultimately 15-deoxy-Δ¹²,¹⁴ PGJ2-EA (15d-PGJ2-EA).[7] This metabolic conversion is critical, as some of the biological activities attributed to PGD2-EA may be mediated by these downstream metabolites.[7]

Unlike anandamide, which is rapidly hydrolyzed by fatty acid amide hydrolase (FAAH), prostamides like PGD2-EA are poor substrates for FAAH, contributing to their relative stability.[5][8]

Caption: Biosynthesis of PGD2-EA from anandamide and its subsequent metabolism.

Pharmacology and Receptor Interactions

A defining characteristic of PGD2-EA and other prostamides is their distinct pharmacology compared to prostaglandins. Extensive studies have shown that PGD2-EA does not significantly interact with the known prostanoid receptors that PGD2 binds to, namely the DP1 (PTGDR) and DP2 (CRTH2) receptors.

This lack of affinity extends to a wide panel of other prostanoid receptors, including EP1-4, FP, IP, and TP receptors.[5][8] This has led to the hypothesis that the effects of prostamides are mediated through a novel class of "prostamide receptors" that are pharmacologically distinct from classical prostanoid receptors.[2][5] While these receptors have not yet been cloned, evidence for their existence is supported by the potent and specific effects of prostamides like bimatoprost (B1667075) (a prostamide F2α analog) in ocular tissues, which cannot be explained by activation of any known receptor.[2]

Table 1: Receptor Binding Profile of Prostaglandin D2 Ethanolamide

| Receptor Target | Ligand | Species | Assay Type | Result (Binding Affinity Ki, IC50) | Reference |

| DP1 (PTGDR) | PGD2-EA | Human | Recombinant Receptor Assay | Inactive / No meaningful interaction | [3][5] |

| DP2 (CRTH2) | PGD2-EA | Human | Recombinant Receptor Assay | Inactive / No meaningful interaction | [5] |

| EP1-4 | PGD2-EA | Human | Recombinant Receptor Assay | Inactive / No meaningful interaction | [5] |

| FP | PGD2-EA | Human, Cat | Recombinant Receptor Assay | Inactive / No meaningful interaction | [5] |

| IP | PGD2-EA | Human | Recombinant Receptor Assay | Inactive / No meaningful interaction | [5] |

| TP | PGD2-EA | Human | Recombinant Receptor Assay | Inactive / No meaningful interaction | [5] |

| PPARγ | PGD2-EA | - | Functional Assay | Effect is independent of PPARγ | [7] |

Key Biological Activities

Pro-Apoptotic Effects in Cancer

One of the most significant reported activities of PGD2-EA is its ability to induce apoptosis in cancer cells, including non-melanoma skin cancer (NMSC) and melanoma cells.[7] This effect is notable because it is independent of conventional prostanoid receptors.

The mechanism of PGD2-EA-induced apoptosis involves the induction of cellular stress:[7]

-

Inhibition of Antioxidants: PGD2-EA inhibits the activity of key cellular antioxidant systems, namely glutathione (B108866) and thioredoxin.

-

Oxidative Stress: The suppression of these antioxidants leads to a buildup of reactive oxygen species (ROS), causing significant oxidative stress.

-

Endoplasmic Reticulum (ER) Stress: This increase in oxidative stress triggers the unfolded protein response, leading to ER stress.

-

Caspase Activation: The culmination of these stress pathways is the activation of the intrinsic apoptosis cascade, involving caspases such as caspase-3 and caspase-7, leading to programmed cell death.

Crucially, this cytotoxic effect appears to be mediated by the metabolic product of PGD2-EA, specifically 15d-PGJ2-EA, which is a known electrophilic agent capable of adducting cellular proteins like those in the glutathione and thioredoxin systems.[7]

Caption: PGD2-EA induces apoptosis via oxidative and ER stress, independent of DP/PPARγ receptors.

Neurological and Ocular Effects

Beyond oncology, PGD2-EA has shown activity in other systems:

-

Neurobiology: In primary cultured hippocampal neurons, PGD2-EA increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs). This effect is opposite to that induced by anandamide, suggesting a modulatory role in synaptic transmission.[3][6][9]

-

Ocular Pharmacology: PGD2-EA potently stimulates contraction of the cat iris sphincter smooth muscle, with a potency approaching that of PGD2 itself.[8] This activity, despite its lack of interaction with known prostanoid receptors, provides strong evidence for the existence of a functional prostamide receptor in this tissue.[5][8]

Experimental Protocols

The following sections outline generalized methodologies for key experiments cited in the literature. These should be adapted and optimized for specific experimental conditions.

Protocol: Analysis of PGD2-EA Metabolism by Mass Spectrometry

This protocol is based on the methodology used to identify J-series metabolites of PGD2-EA.[7]

-

Cell Culture and Treatment: Culture relevant cells (e.g., melanoma or NMSC cells) to ~80% confluency. Treat cells with a specified concentration of PGD2-EA (e.g., 10-30 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Lipid Extraction:

-

Collect the cell culture medium and cell lysate.

-

Perform a liquid-liquid extraction using a solvent system such as ethyl acetate (B1210297) or a Folch extraction (chloroform:methanol).

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/water mixture).

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole).

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution profile with mobile phases typically consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium (B1175870) acetate.

-

Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) or product ion scanning to detect PGD2-EA and its expected dehydrated metabolites (PGJ2-EA, Δ¹²PGJ2-EA, 15d-PGJ2-EA) based on their specific precursor-to-product ion transitions.

-

Protocol: Assessment of PGD2-EA-Induced Apoptosis

This protocol outlines a workflow to confirm the pro-apoptotic mechanism of PGD2-EA.[7]

-

Cell Viability Assay:

-

Seed cancer cells in a 96-well plate.

-

Treat with a dose range of PGD2-EA for 24-48 hours.

-

Assess cell viability using an MTT, MTS, or crystal violet assay to determine the effective dose.

-

-

Antioxidant Activity Assays:

-

Prepare cell lysates from cells treated with PGD2-EA.

-

Measure glutathione (GSH) levels using a commercial kit (e.g., based on DTNB reaction).

-

Measure thioredoxin reductase (TrxR) activity using a commercial colorimetric assay.

-

-

Oxidative and ER Stress Measurement:

-

Measure intracellular ROS production using a fluorescent probe like DCFDA via flow cytometry or fluorescence microscopy.

-

Assess ER stress by Western blot analysis for key markers such as CHOP, BiP (GRP78), and phosphorylated PERK or eIF2α.

-

-

Apoptosis Confirmation:

-

Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

-

Perform Western blot analysis for cleaved caspase-3, cleaved caspase-7, and cleaved PARP to confirm the activation of the apoptotic cascade.

-

Caption: Workflow for investigating the pro-apoptotic effects of PGD2-EA.

Conclusion and Future Directions

Prostaglandin D2 ethanolamide is a unique bioactive lipid with a pharmacological profile that diverges significantly from its parent prostaglandin. Its primary biological actions, particularly its potent pro-apoptotic effects in cancer cells, appear to be mediated by its electrophilic metabolites and are independent of classical prostanoid receptors. This positions PGD2-EA and its metabolic pathway as an intriguing area for therapeutic development, especially in oncology.

Key areas for future research include:

-

Receptor Identification: The definitive identification and cloning of the putative "prostamide receptor(s)" remain a critical goal to fully understand the pharmacology of this class of molecules.

-

In Vivo Efficacy: Translating the in vitro anti-cancer effects of PGD2-EA into in vivo animal models is essential to validate its therapeutic potential.

-

Pharmacokinetics and Stability: A thorough characterization of the in vivo pharmacokinetics, distribution, and metabolic stability of PGD2-EA is required for any drug development program.

This guide summarizes the current technical understanding of PGD2-EA, providing a foundation for scientists and researchers to explore its complex biology and potential therapeutic applications.

References

- 1. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 Ethanolamide - Biochemicals - CAT N°: 12012 [bertin-bioreagent.com]

- 4. scbt.com [scbt.com]

- 5. Prostaglandin ethanolamides (prostamides): in vitro pharmacology and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 Ethanolamide - Biochemicals - CAT N°: 12012 [bertin-bioreagent.com]

- 7. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LIPID MAPS [lipidmaps.org]

The Role of PGD2 Ethanolamide and its Metabolites in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), a metabolite of the endocannabinoid anandamide (B1667382), represents a fascinating yet indirect player in the complex landscape of neuronal signaling. While PGD2-EA itself appears to be biologically inactive at classical prostanoid receptors, its significance lies in its role as a metabolic intermediate. This guide elucidates the biosynthetic pathway of PGD2-EA from anandamide and its subsequent transformation into the bioactive J-series prostaglandin ethanolamides. The primary focus will be on the downstream metabolite, 15-deoxy-Δ¹²,¹⁴-PGJ₂-ethanolamide (15d-PGJ₂-EA), and its putative functions in neuronal signaling, drawing upon the more extensively studied actions of its non-ethanolamide counterpart, 15d-PGJ₂. This document provides a comprehensive overview of the metabolic pathways, potential signaling cascades, quantitative data on neuronal effects, and detailed experimental protocols relevant to the study of this emerging class of lipid mediators.

Biosynthesis and Metabolism of PGD2 Ethanolamide

The journey of PGD2-EA begins with the endocannabinoid, anandamide (arachidonoyl ethanolamide). In the central nervous system, anandamide can be metabolized by two primary enzymatic pathways: hydrolysis by fatty acid amide hydrolase (FAAH) or oxidation by cyclooxygenase-2 (COX-2).[1][2] The COX-2 pathway leads to the formation of prostaglandin ethanolamides (prostamides).[3][4]

The synthesis of PGD2-EA from anandamide is a two-step process:

-

Oxygenation by COX-2: Anandamide is first converted to Prostaglandin H2 ethanolamide (PGH2-EA) by the action of COX-2.[3]

-

Isomerization by PGD Synthase (PGDS): PGH2-EA is then isomerized to PGD2-EA by PGD synthase.

PGD2-EA is an unstable compound and readily undergoes non-enzymatic dehydration to form the J-series prostaglandin ethanolamides: PGJ2-EA, Δ¹²-PGJ₂-EA, and ultimately the more stable 15-deoxy-Δ¹²,¹⁴-PGJ₂-ethanolamide (15d-PGJ₂-EA).[5][6] It is these cyclopentenone prostaglandin ethanolamides that are believed to be the primary effectors in neuronal signaling.

Neuronal Signaling of 15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) as a Model for 15d-PGJ₂-EA

Direct studies on the neuronal signaling of 15d-PGJ₂-EA are limited. However, extensive research on its non-ethanolamide analog, 15d-PGJ₂, provides a valuable framework for understanding its potential mechanisms of action. 15d-PGJ₂ is known to exert a dual role in the nervous system, being both neuroprotective and neurotoxic, depending on its concentration and the cellular context.[7][8]

PPARγ-Dependent Signaling

A primary mechanism of action for 15d-PGJ₂ is through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that functions as a transcription factor.[9][10]

-

Neuroprotection: Activation of PPARγ by 15d-PGJ₂ can lead to the transcription of anti-inflammatory and antioxidant genes. For instance, it has been shown to upregulate the expression of catalase, an important antioxidant enzyme.[10] This pathway is associated with neuroprotection in models of cerebral ischemia and intracerebral hemorrhage.[9][10]

-

Neuronal Differentiation: PPARγ activation by 15d-PGJ₂ has been implicated in the differentiation of embryonic midbrain cells into dopaminergic neurons.[8]

PPARγ-Independent Signaling

15d-PGJ₂ also elicits significant neuronal effects through mechanisms independent of PPARγ activation. These are often mediated by its electrophilic nature, allowing it to form covalent adducts with cellular nucleophiles, such as cysteine residues on proteins.[8]

-

Anti-inflammatory Effects: 15d-PGJ₂ can inhibit the pro-inflammatory transcription factor NF-κB, leading to a reduction in the expression of inflammatory mediators.[11]

-

PI3K/Akt Pathway Inhibition: At higher concentrations, 15d-PGJ₂ can be neurotoxic by inhibiting the PI3K/Akt survival pathway, leading to apoptosis.[12]

-

Oxidative Stress Modulation: 15d-PGJ₂ can induce an adaptive response to oxidative stress at low concentrations by upregulating cellular glutathione (B108866) (GSH) levels.[13] However, at high concentrations, it can induce oxidative stress.[5]

-

TRPA1 Activation: 15d-PGJ₂ has been shown to directly activate the TRPA1 ion channel on nociceptive neurons, suggesting a role in pain signaling.[14]

Quantitative Data on Neuronal Effects of 15d-PGJ₂

The following table summarizes key quantitative data from studies on the effects of 15d-PGJ₂ on neuronal cells. This data can serve as a reference for designing experiments and for understanding the dose-dependent effects of this class of compounds.

| Parameter | Cell Type | Condition | Concentration | Effect | Reference |

| Neuroprotection | Primary cortical neurons | Oxygen-glucose deprivation/reoxygenation | 0.5 - 1.0 µM | Significant increase in cell viability | [15] |

| Primary cortical neurons | Glutamate-induced excitotoxicity | 1 µM | Complete protection against cell death | [13] | |

| N18D3 neuronal cells | H₂O₂-induced oxidative stress | 8 µM | Increased cell viability | [7] | |

| Neurotoxicity | N18D3 neuronal cells | - | > 8 µM | Decreased cell viability | [7] |

| SH-SY5Y neuroblastoma cells | - | 10 µM | Induction of apoptosis | [16] | |

| Signaling | Ischemic rat brain | Cerebral ischemia | - | Increased PPARγ-DNA binding | [9] |

| Rat striatal hematoma | Intracerebral hemorrhage | - | Increased PPARγ-DNA binding, reduced NF-κB activation | [10] |

Experimental Protocols

Investigating the neuronal effects of PGD2-EA and its metabolites requires a combination of in vitro and in vivo approaches. Below are detailed methodologies for key experiments.

In Vitro Neuronal Cell Culture and Treatment

-

Cell Culture: Primary cortical neurons can be isolated from embryonic day 18 rat or mouse brains. Cells are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Treatment: 15d-PGJ₂ (or its ethanolamide counterpart) is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at the desired concentrations. A vehicle control should always be included.

-

Induction of Injury: To study neuroprotective effects, neuronal injury can be induced by various stimuli, such as:

-

Excitotoxicity: Exposure to glutamate (B1630785) (e.g., 100 µM for 24 hours).

-

Oxidative Stress: Treatment with H₂O₂ (e.g., 100 µM for 24 hours).

-

Oxygen-Glucose Deprivation (OGD): Incubation in a glucose-free medium in a hypoxic chamber, followed by reoxygenation.

-

Cell Viability and Apoptosis Assays

-

MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

-

Caspase-3 Activity Assay: Measures the activity of executioner caspase-3, a key enzyme in the apoptotic cascade.

Analysis of Signaling Pathways

-

Western Blotting: To quantify the expression and phosphorylation status of key signaling proteins (e.g., Akt, NF-κB, PPARγ).

-

Immunocytochemistry: To visualize the subcellular localization of proteins of interest (e.g., nuclear translocation of NF-κB).

-

Quantitative PCR (qPCR): To measure the gene expression of target genes (e.g., catalase, inflammatory cytokines).

-

Electrophoretic Mobility Shift Assay (EMSA): To determine the DNA-binding activity of transcription factors like PPARγ and NF-κB.

Conclusion and Future Directions

PGD2 ethanolamide is a key intermediate in the COX-2-mediated metabolism of anandamide, leading to the formation of bioactive J-series prostaglandin ethanolamides. While direct evidence for the neuronal signaling of PGD2-EA and its immediate metabolites is still emerging, the well-documented actions of the analogous non-ethanolamide compound, 15d-PGJ₂, provide a strong foundation for future research. The dual neuroprotective and neurotoxic potential of this pathway, primarily mediated through PPARγ-dependent and -independent mechanisms, suggests that targeting the enzymes involved in the biosynthesis and metabolism of these lipids could be a promising strategy for the development of novel therapeutics for a range of neurological disorders, including neurodegenerative diseases and neuroinflammation.

Future research should focus on:

-

Directly characterizing the interactions of PGJ₂-EA and 15d-PGJ₂-EA with neuronal receptors and signaling pathways.

-

Elucidating the specific conditions under which these compounds exert neuroprotective versus neurotoxic effects.

-

Investigating the therapeutic potential of modulating the anandamide/COX-2/PGD2-EA pathway in animal models of neurological disease.

References

- 1. Cyclooxygenase-2 mediates anandamide metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 5. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 15-Deoxy-delta12,14-prostaglandin J2, a neuroprotectant or a neurotoxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiological and Pathological Roles of 15-Deoxy-Δ12,14-Prostaglandin J2 in the Central Nervous System and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuronal expression of peroxisome proliferator-activated receptor-gamma (PPARgamma) and 15d-prostaglandin J2--mediated protection of brain after experimental cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15d-Prostaglandin J2 activates peroxisome proliferator-activated receptor-gamma, promotes expression of catalase, and reduces inflammation, behavioral dysfunction, and neuronal loss after intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The protective effects of 15-deoxy-delta-(12,14)-prostaglandin J2 in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 15-deoxy-Δ12,14-prostaglandin J2 in neurodegenerative diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective effects of 15-deoxy-Delta12,14-prostaglandin J2 against glutamate-induced cell death in primary cortical neuron cultures: induction of adaptive response and enhancement of cell tolerance primarily through up-regulation of cellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cutaneous nociception evoked by 15-delta PGJ2 via activation of ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 15d-Prostaglandin J2 Protects Cortical Neurons Against Oxygen–Glucose Deprivation/Reoxygenation Injury: Involvement of Inhibiting Autophagy Through Upregulation of Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 15-Deoxy-Delta(12,14)-prostaglandin J(2): the endogenous electrophile that induces neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

PGD2 Ethanolamide and Apoptosis in Colorectal Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) ethanolamide (PGD2-EA) is a lipid mediator that has demonstrated pro-apoptotic effects in certain cancer types. While direct research on its role in colorectal cancer is limited, this guide synthesizes existing data on related compounds and signaling pathways to provide a comprehensive overview of its potential mechanisms of action and methodologies for future investigation. This document outlines a plausible mechanism whereby PGD2-EA, likely through its metabolite 15-deoxy-Δ12,14-prostaglandin J2-ethanolamide (15d-PGJ2-EA), induces apoptosis in colorectal cancer cells via the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. Detailed experimental protocols and hypothesized signaling pathways are presented to facilitate further research in this promising area of cancer therapeutics.

Introduction

Prostaglandins are a class of lipid compounds that are involved in various physiological and pathological processes, including inflammation and cancer. While the role of prostaglandin E2 (PGE2) in promoting colorectal cancer is well-established, the effects of other prostaglandins, such as PGD2 and its derivatives, are less clear and may even be tumor-suppressive.[1][2] PGD2 ethanolamide (PGD2-EA) is an endocannabinoid metabolite whose mechanism of action in cancer is an emerging field of study. In skin cancer cells, PGD2-EA has been shown to induce apoptosis by inhibiting cellular antioxidants, leading to oxidative and ER stress.[3] This guide explores the therapeutic potential of PGD2-EA in colorectal cancer by postulating a similar mechanism of action and providing the necessary technical information for its investigation.

Proposed Mechanism of Action of PGD2 Ethanolamide in Colorectal Cancer

Direct studies on the effects of PGD2 ethanolamide on colorectal cancer cells are not yet available. However, based on its activity in other cancer types and the known effects of its potential metabolites, a signaling pathway can be proposed.

In skin cancer cells, PGD2-EA is metabolized to J-series prostaglandins, including 15-deoxy-Δ12,14-prostaglandin J2-ethanolamide (15d-PGJ2-EA).[3] This metabolite appears to be the active cytotoxic agent, inducing apoptosis independently of the traditional prostaglandin receptors DP1 and DP2.[3] The proposed mechanism in colorectal cancer cells follows a similar, receptor-independent pathway centered on the induction of cellular stress.

The core hypothesis is that PGD2-EA, via 15d-PGJ2-EA, inhibits the activity of key cellular antioxidants such as glutathione (B108866) and thioredoxin.[3] This leads to an accumulation of reactive oxygen species (ROS), creating a state of oxidative stress. Elevated ROS levels, in turn, trigger the endoplasmic reticulum (ER) stress response.[4][5] Prolonged and unresolved ER stress activates the unfolded protein response (UPR), which ultimately initiates the intrinsic pathway of apoptosis through the activation of caspase cascades.[6][7]

A related compound, 15-deoxy-Δ(12,14)-prostaglandin J(2) (15d-PGJ2), has been shown to induce apoptosis in colorectal cancer cells through ROS-mediated inactivation of the pro-survival protein Akt.[8] This finding lends strong support to the proposed ROS-centric mechanism for PGD2-EA.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for PGD2-EA-induced apoptosis in colorectal cancer cells.

Quantitative Data

As there is no direct quantitative data for PGD2 ethanolamide's effect on colorectal cancer cells, the following table summarizes the pro-apoptotic effects of its related compound, 15d-PGJ2, on various cancer cell lines, including colorectal cancer. This data serves as a proxy to estimate the potential efficacy of PGD2-EA.

| Cell Line | Cancer Type | Treatment Compound | Concentration (µM) | Time (h) | Effect | Reference |

| SNU-C4 | Colorectal Cancer | 15d-PGJ2 | 20 | 24 | ~40% reduction in cell viability | [9] |

| CT-26 | Colorectal Cancer | 15d-PGJ2 | 20 | 24 | ~60% reduction in cell viability | [9] |

| K562 | Leukemia | 15d-PGJ2 | 20 | 24 | ~70% reduction in cell viability | [9] |

| HL-60 | Leukemia | 15d-PGJ2 | 10 | 24 | ~55% reduction in cell viability | [9] |

| HS-Sultan | B-cell Lymphoma | 15d-PGJ2 | 10 | 72 | >70% reduction in cell viability | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of PGD2 ethanolamide on colorectal cancer cell apoptosis.

Cell Culture and Treatment

-

Cell Lines: Human colorectal cancer cell lines such as HT-29, HCT116, SW480, and DLD-1 are suitable models.

-

Culture Conditions: Cells should be maintained in the recommended medium (e.g., McCoy's 5A for HT-29, DMEM for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: PGD2 ethanolamide should be dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution. On the day of the experiment, the stock solution is diluted in a complete culture medium to the desired final concentrations. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Procedure:

-

Seed colorectal cancer cells in 6-well plates and treat with various concentrations of PGD2-EA for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Procedure:

-

Treat cells with PGD2-EA as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

-

ER Stress Markers: GRP78, CHOP

-

Apoptosis Executioners: Cleaved Caspase-3, Cleaved PARP

-

Bcl-2 Family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)

-

Survival Pathway: p-Akt, Akt

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize protein levels to a loading control such as β-actin or GAPDH.

-

Experimental Workflow Diagram

References

- 1. Prostaglandins and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity [mdpi.com]

- 3. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative stress and endoplasmic reticulum stress contribute to L. paracasei subsp. paracasei M5L exopolysaccharide‐induced apoptosis in HT‐29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. Endoplasmic Reticulum Stress and Oxidative Stress in Cell Fate Decision and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15d-PGJ2 induces apoptosis by reactive oxygen species-mediated inactivation of Akt in leukemia and colorectal cancer cells and shows in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling PGD2 Ethanolamide-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Prostaglandin (B15479496) D2 ethanolamide-d4 (PGD2 ethanolamide-d4), a critical tool for researchers, scientists, and drug development professionals. This document outlines its chemical properties, its role as an internal standard in quantitative analysis, and its biological significance, particularly in the context of endocannabinoid metabolism and cancer research.

Core Chemical and Physical Data

This compound is the deuterated analogue of PGD2 ethanolamide, an endogenous metabolite of anandamide (B1667382). The introduction of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

| Property | Value | Reference |

| Molecular Formula | C22H33D4NO5 | [1] |

| CAS Number | 398138-28-8 (for non-deuterated form) | |

| Formula Weight | 399.6 | [1] |

| Purity | ≥99% deuterated forms (d1-d4) | [1] |

| Formulation | A 100 µg/ml solution in ethanol | [1] |

Role in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical chemistry, specifically for the quantification of PGD2 ethanolamide (PGD2-EA) in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it corrects for sample loss during extraction and variations in instrument response.

Experimental Protocol: Quantification of PGD2-EA in Cell Culture Supernatants using LC-MS/MS

This protocol is a synthesized methodology based on established practices for prostaglandin analysis.[2][3][4][5][6]

1. Sample Preparation:

- Collect 500 µL of cell culture supernatant.

- Spike the sample with a known concentration of this compound (e.g., 20 µL of a 100 ng/mL solution).[2]

- To prevent degradation and auto-oxidation, add 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT).[2]

- Perform a liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution. Vortex for 1 minute.

- Centrifuge at 4°C to separate the phases and collect the upper organic layer.

- Evaporate the organic solvent under a gentle stream of nitrogen.

- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

2. LC-MS/MS Analysis:

- Use a C18 reversed-phase column for chromatographic separation.

- Employ a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

- Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

- Use Multiple Reaction Monitoring (MRM) for detection. The specific mass transitions for PGD2-EA and this compound will need to be optimized on the specific instrument.

3. Data Analysis:

- Create a calibration curve using known concentrations of non-deuterated PGD2-EA spiked with the same concentration of this compound as the samples.

- Calculate the peak area ratio of the analyte (PGD2-EA) to the internal standard (this compound).